

Caffeic Acid Phenethyl Ester (CAPE) in Cancer Research: A Technical Guide

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Compound of Interest

Compound Name: Caffeic acid phenethyl ester

Cat. No.: B024712

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Introduction

Caffeic acid phenethyl ester (CAPE) is a natural compound derived from honeybee propolis that has garnered significant attention in the field of oncology for its potent anti-cancer properties.^{[1][2][3]} Extensive preclinical research has demonstrated its ability to inhibit tumor growth, induce apoptosis, and prevent metastasis across a wide range of cancer types.^{[4][5]} This technical guide provides an in-depth overview of the core mechanisms of CAPE, detailed experimental protocols for its study, and a summary of quantitative data to support its potential as a therapeutic agent.

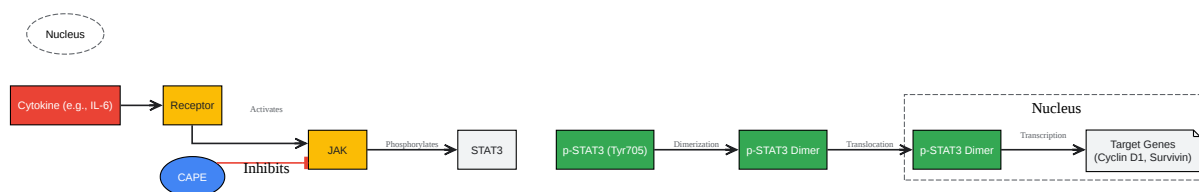
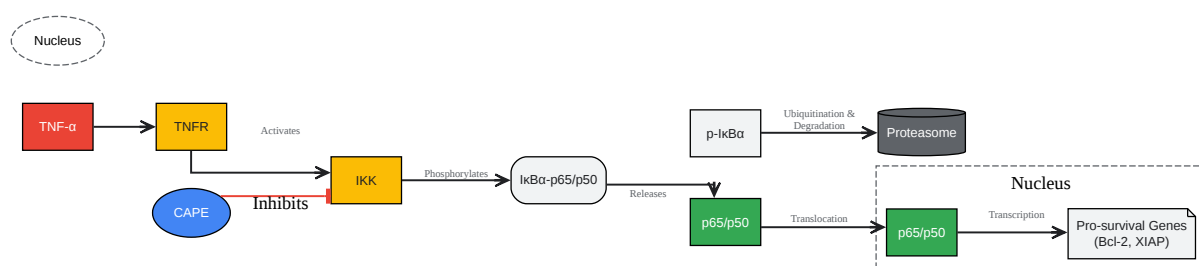
Mechanism of Action

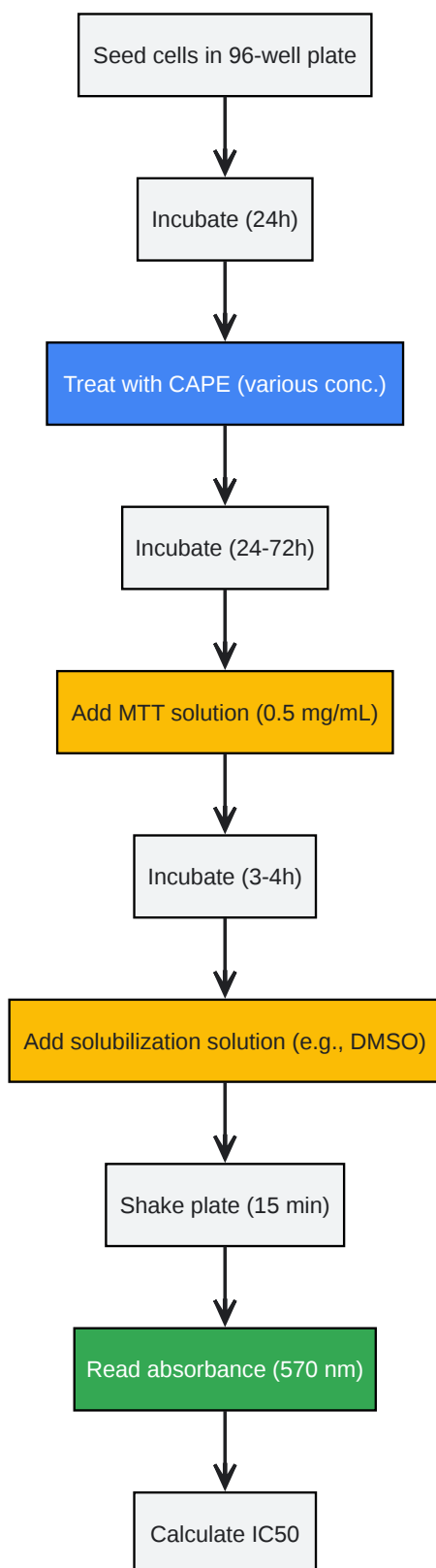
CAPE's anti-cancer effects are multi-faceted, primarily revolving around the modulation of key signaling pathways that govern cell proliferation, survival, and inflammation. The most well-documented mechanisms include the potent inhibition of the NF- κ B and STAT3 signaling pathways.

Inhibition of NF- κ B Signaling

Nuclear Factor-kappa B (NF- κ B) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, NF- κ B is constitutively active, promoting chronic inflammation and protecting cancer cells from apoptosis. CAPE has been

shown to be a specific and potent inhibitor of NF- κ B activation.[1][2] It exerts this effect by preventing the translocation of the p65 subunit of NF- κ B into the nucleus.[6] This blockade of NF- κ B signaling leads to the downregulation of anti-apoptotic proteins and sensitizes cancer cells to apoptotic stimuli.





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